Fmoc-D-Val-OH

Catalog No.
S1768449
CAS No.
84624-17-9
M.F
C20H21NO4
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Val-OH

CAS Number

84624-17-9

Product Name

Fmoc-D-Val-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m1/s1

InChI Key

UGNIYGNGCNXHTR-GOSISDBHSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-D-Val-OH;84624-17-9;Fmoc-D-valine;N-FMOC-D-VALINE;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-valine;N-(9-Fluorenylmethoxycarbonyl)-D-valine;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoicacid;MFCD00062953;(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoicacid;(2R)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-3-METHYLBUTANOICACID;PubChem10061;FMOC-D-VAL;KSC447S9T;47481_ALDRICH;N-ALPHA-FMOC-D-VALINE;SCHEMBL799720;444995_ALDRICH;AC1LU890;47481_FLUKA;CTK3E7999;MolPort-001-757-007;UGNIYGNGCNXHTR-GOSISDBHSA-N;ACT08936;ZINC1576238;ANW-37821

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis:

Fmoc-D-Val-OH, also known as N-(9-Fluorenylmethoxycarbonyl)-D-valine, is a key building block used in the chemical synthesis of peptides. Peptides are short chains of amino acids linked together by peptide bonds. They play crucial roles in various biological processes, acting as hormones, enzymes, neurotransmitters, and structural components.

Fmoc-D-Val-OH contains the D-enantiomer of valine, which means the spatial arrangement of its atoms is a mirror image of the L-enantiomer commonly found in proteins. D-amino acids are often incorporated into peptides for specific purposes, such as:

  • Enhancing stability: D-peptides are generally more resistant to enzymatic degradation than their L-counterparts, making them valuable for therapeutic applications .
  • Creating specific conformations: The unique spatial arrangement of D-amino acids can influence the folding and function of peptides, allowing researchers to design molecules with desired properties .

The Fmoc group (Fluorenylmethoxycarbonyl) in Fmoc-D-Val-OH serves as a protecting group in peptide synthesis. Protecting groups temporarily block specific functional groups on amino acids, allowing for selective reactions to form peptide bonds between desired amino acids. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), a popular technique for efficiently constructing peptides .

Biomedical Research:

Fmoc-D-Val-OH finds applications in various areas of biomedical research, including:

  • Development of therapeutic peptides: D-peptides derived from Fmoc-D-Val-OH are being explored for their potential in treating various diseases, such as cancer, infections, and neurodegenerative disorders .
  • Study of protein-protein interactions: D-peptides containing Fmoc-D-Val-OH can be used as probes to investigate interactions between proteins, which are essential for many cellular processes .
  • Development of new diagnostic tools: D-peptides can be designed to bind specifically to certain molecules, making them potential candidates for developing diagnostic tools for diseases.

Material Science:

Fmoc-D-Val-OH is also used in material science research for the development of novel materials with specific properties. For example, D-peptides containing Fmoc-D-Val-OH can be used to create self-assembling hydrogels with potential applications in drug delivery and tissue engineering .

Fmoc-D-Valine, or N-(9-fluorenylmethoxycarbonyl)-D-valine, is a derivative of the amino acid D-valine with the molecular formula C20H21NO4 and a molecular weight of 339.39 g/mol. This compound features a fluorenylmethoxycarbonyl (Fmoc) protective group that is commonly used in peptide synthesis to protect the amino group of the amino acid. The Fmoc group is advantageous due to its stability under various reaction conditions and can be removed selectively under basic conditions, typically using a solution of piperidine in dimethylformamide. The compound is characterized by its aromatic structure and moderate solubility properties, making it suitable for various applications in organic chemistry and biochemistry .

  • Fmoc-D-Val-OH may cause irritation to the skin, eyes, and respiratory system.
  • It is recommended to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].
Primarily related to peptide synthesis. The deprotection of the Fmoc group occurs under basic conditions, allowing for the formation of peptide bonds with other amino acids. This is typically achieved through solid-phase peptide synthesis, where Fmoc-D-Valine can be incorporated into growing peptide chains. The reaction mechanism involves nucleophilic attack by the amino group of another amino acid on the carbonyl carbon of Fmoc-D-Valine, leading to amide bond formation .

The synthesis of Fmoc-D-Valine typically involves several steps:

  • Protection: The amino group of D-valine is protected using the Fmoc group through a reaction with 9-fluorenylmethoxycarbonyl chloride.
  • Purification: The product is purified using techniques such as chromatography.
  • Characterization: The final product is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity .

Fmoc-D-Valine is widely used in:

  • Peptide Synthesis: As a building block for synthesizing peptides in research and pharmaceutical development.
  • Drug Development: In designing peptides that can serve as therapeutic agents or research tools.
  • Bioconjugation: For attaching biomolecules to surfaces or other molecules in biochemistry applications .

Studies involving Fmoc-D-Valine often focus on its interactions when incorporated into peptides. These studies examine how the presence of D-amino acids affects peptide stability, enzyme interactions, and biological activity. For instance, research has shown that D-amino acids can confer resistance to proteolytic degradation, enhancing the stability of therapeutic peptides .

Several compounds share structural similarities with Fmoc-D-Valine, particularly other Fmoc-protected amino acids. Here are some notable examples:

Compound NameCAS NumberSimilarity LevelUnique Features
Fmoc-L-Valine84624-17-90.99L-stereoisomer with different biological properties
Fmoc-D-Alanine151292-90-00.98Smaller side chain; affects peptide structure
Fmoc-D-Leucine144946-78-70.97Bulkier side chain; influences hydrophobicity
Fmoc-D-Phenylalanine151292-91-10.95Aromatic side chain; affects interaction profiles
Fmoc-D-Methionine151292-92-20.94Contains sulfur; impacts redox reactions

These compounds are unique due to their specific side chains and stereochemistry, which significantly influence their chemical reactivity and biological interactions compared to Fmoc-D-Valine .

XLogP3

4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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